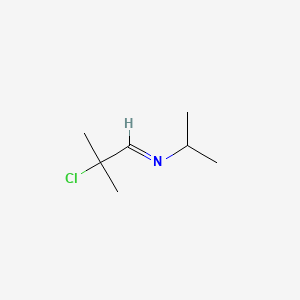
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . It is also known by its synonym, 2-Chloro-2-methylpropanal N-Isopropylimine . This compound is characterized by its unique structure, which includes a chloro-substituted methyl group and an isopropylamine moiety.
Méthodes De Préparation
The synthesis of 2-chloro-2-methyl-N-propan-2-ylpropan-1-imine typically involves the reaction of 2-chloro-2-methylpropanal with isopropylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a model compound for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-chloro-2-methyl-N-propan-2-ylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the isopropylamine moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine can be compared with similar compounds such as:
2-Chloro-2-methylpropanal: This compound lacks the isopropylamine moiety and has different reactivity and applications.
Isopropylamine: This compound lacks the chloro-substituted methyl group and has different chemical properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications that are distinct from its individual components .
Propriétés
Numéro CAS |
63364-30-7 |
|---|---|
Formule moléculaire |
C7H14ClN |
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
2-chloro-2-methyl-N-propan-2-ylpropan-1-imine |
InChI |
InChI=1S/C7H14ClN/c1-6(2)9-5-7(3,4)8/h5-6H,1-4H3 |
Clé InChI |
CTSTWNAEHYFLIY-UHFFFAOYSA-N |
SMILES |
CC(C)N=CC(C)(C)Cl |
SMILES canonique |
CC(C)N=CC(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















